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Compound of Interest

1H-pyrrolo[3,2-c]pyridine-6-
Compound Name:
carbonitrile

Cat. No.: B1373092

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve
as a foundation for potent and selective therapeutics is perpetual. Among the heterocyclic
compounds that have garnered significant interest, the azaindole family stands out due to its
versatile chemical nature and proven biological relevance. This guide focuses on a specific
member of this family: 1H-pyrrolo[3,2-c]pyridine-6-carbonitrile, also known as 6-Cyano-5-
azaindole. This molecule, identified by the CAS Number 1082040-98-9, represents a
compelling starting point for drug discovery endeavors, particularly in oncology and
immunology.[1][2]

The 1H-pyrrolo[3,2-c]pyridine core is a bioisostere of indole, where a carbon atom in the
benzene ring is replaced by a nitrogen atom. This substitution subtly alters the electronic
properties, hydrogen bonding capabilities, and metabolic stability of the molecule, often leading
to improved pharmacokinetic profiles and target engagement. The addition of a carbonitrile (-
C=N) group at the 6-position further enhances its utility. The nitrile moiety is a versatile
functional group; it can act as a hydrogen bond acceptor, a key interaction in many enzyme
active sites, or serve as a synthetic handle for further chemical elaboration into amides,
amines, or other heterocyclic systems.[3]

This document, intended for researchers and drug development professionals, provides a
comprehensive overview of 1H-pyrrolo[3,2-c]pyridine-6-carbonitrile, from its fundamental
properties and synthesis to its established and potential applications in modern therapeutics.
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Core Physicochemical and Structural Properties

A thorough understanding of a compound's fundamental properties is the bedrock of any
successful research and development campaign. These parameters dictate handling,
formulation, and analytical characterization strategies.

Property Value Reference
CAS Number 1082040-98-9 [11[2]
Molecular Formula CsHsNs [1][2]
Molecular Weight 143.15 g/mol [2]
Appearance Solid

Common Synonyms 6-Cyano-5-azaindole [2]

MUIUVAZQTGCBJF-
InChl Key [2]
UHFFFAOYSA-N

SMILES N#Cclncc2cc[nH]c2cl [1]

Synthesis and Characterization: A Strategic
Approach

The synthesis of 1H-pyrrolo[3,2-c]pyridine-6-carbonitrile is not a trivial undertaking and
requires a multi-step approach. While a direct, one-pot synthesis is not widely reported, a
logical and field-proven strategy involves the construction of a halogenated pyrrolopyridine
precursor, followed by a transition metal-catalyzed cyanation reaction. This approach offers
robustness and amenability to scale-up.

lllustrative Synthesis Workflow

The synthesis can be logically divided into two main stages: the formation of the core
heterocyclic scaffold and the subsequent introduction of the nitrile functionality. A common
precursor for this is 6-bromo-1H-pyrrolo[3,2-c]pyridine.
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Stage 1: Scaffold Construction Stage 2: Core Functionalization
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Caption: A plausible synthetic workflow for 1H-pyrrolo[3,2-c]pyridine-6-carbonitrile.

Experimental Protocol: Synthesis of 6-bromo-1H-
pyrrolo[3,2-c]pyridine

This protocol is adapted from methodologies reported for the synthesis of this key intermediate.

[4]

» Nitration: Commercially available 2-bromo-5-methylpyridine is first oxidized to 2-bromo-5-
methylpyridine-1-oxide. This intermediate is then nitrated using fuming nitric acid in sulfuric
acid to yield 2-bromo-5-methyl-4-nitropyridine 1-oxide.[4]

¢ Intermediate Formation: The nitrated compound is reacted with N,N-dimethylformamide
dimethyl acetal (DMF-DMA) in DMF to form a key enamine intermediate.[4]

¢ Reductive Cyclization: The intermediate is then subjected to reductive cyclization using iron
powder in acetic acid. This step simultaneously reduces the nitro group and facilitates the
formation of the fused pyrrole ring, yielding 6-bromo-1H-pyrrolo[3,2-c]pyridine.[4]

» Work-up and Purification: The reaction mixture is neutralized, and the product is extracted
with an organic solvent like ethyl acetate. The crude product is then purified using silica gel
chromatography.[4]

Experimental Protocol: Palladium-Catalyzed Cyanation

This represents a standard and effective method for introducing a nitrile group onto an aromatic
halide.[5]
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Reaction Setup: In an inert atmosphere glovebox or using Schlenk techniques, a reaction
vessel is charged with 6-bromo-1H-pyrrolo[3,2-c]pyridine (1.0 eq), zinc cyanide (Zn(CN)z, 0.6
eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPhs)a,
0.05 eq).[5]

Solvent Addition: Anhydrous and degassed N,N-dimethylformamide (DMF) is added to the
vessel, which is then sealed.[5]

Reaction: The mixture is heated to a temperature between 80-120 °C. The reaction progress
is monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass
Spectrometry (LC-MS).[5]

Work-up and Purification: Upon completion, the reaction is cooled and quenched. The
product is extracted and purified by column chromatography to yield the final product, 1H-
pyrrolo[3,2-c]pyridine-6-carbonitrile.

Analytical Characterization Protocol: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is indispensable for unambiguous structural confirmation.

Objective: To confirm the molecular structure by analyzing the chemical environment of its
protons (*H NMR) and carbon atoms (:33C NMR).[6]

Sample Preparation: 5-10 mg of the purified compound is dissolved in a deuterated solvent
(e.g., DMSO-ds) in a standard NMR tube.[6]

Instrumentation: Data is acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
Expected Spectra:

o H NMR: The spectrum will show distinct signals for the protons on the pyrrole and
pyridine rings. The chemical shifts, coupling constants, and integration values will be
consistent with the proposed structure.

o 18C NMR: The spectrum will show signals for each unique carbon atom in the molecule,
including a characteristic signal for the nitrile carbon in the downfield region.
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Biological Significance and Applications in Drug
Discovery

The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged structure in medicinal chemistry, primarily
recognized for its role in the development of kinase inhibitors.[3] Kinases are a class of
enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of
many diseases, including cancer. The azaindole core can effectively mimic the purine ring of
ATP, allowing it to bind to the hinge region of protein kinases, a critical interaction for potent
inhibition.[3]

Anticancer Potential: Targeting Microtubule Dynamics

Recent research has highlighted a particularly compelling application for derivatives of 1H-
pyrrolo[3,2-c]pyridine as potent anticancer agents that function as colchicine-binding site
inhibitors.[4][7]

e Mechanism of Action: These compounds disrupt the dynamic process of microtubule
polymerization and depolymerization. Microtubules are essential components of the
cytoskeleton involved in cell division (mitosis). By inhibiting their function, these agents can
cause cell cycle arrest, typically in the G2/M phase, and subsequently induce apoptosis
(programmed cell death) in cancer cells.[4][7]

o Published Efficacy: A series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine
derivatives demonstrated excellent antitumor activity against several human cancer cell
lines, with ICso values in the nanomolar range.[7] The most potent compounds in the series
effectively inhibited tubulin polymerization in vitro and disrupted microtubule dynamics in
cells at low concentrations.[4][7]
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Caption: Mechanism of action for 1H-pyrrolo[3,2-c]pyridine derivatives as tubulin inhibitors.

Conclusion and Future Directions

1H-pyrrolo[3,2-c]pyridine-6-carbonitrile is more than just a chemical entity; it is a gateway to

novel therapeutic agents. Its structural features—the bioisosteric azaindole core and the

synthetically versatile nitrile group—make it an exceptionally valuable building block for
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medicinal chemists. The demonstrated success of its derivatives as potent tubulin
polymerization inhibitors underscores the scaffold's potential in oncology.[4][7] Future research
should continue to explore the derivatization of this core, not only for anticancer applications
but also as inhibitors for various kinases and other important biological targets. The robust
synthetic and analytical protocols available provide a solid foundation for these future
explorations, paving the way for the next generation of targeted therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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